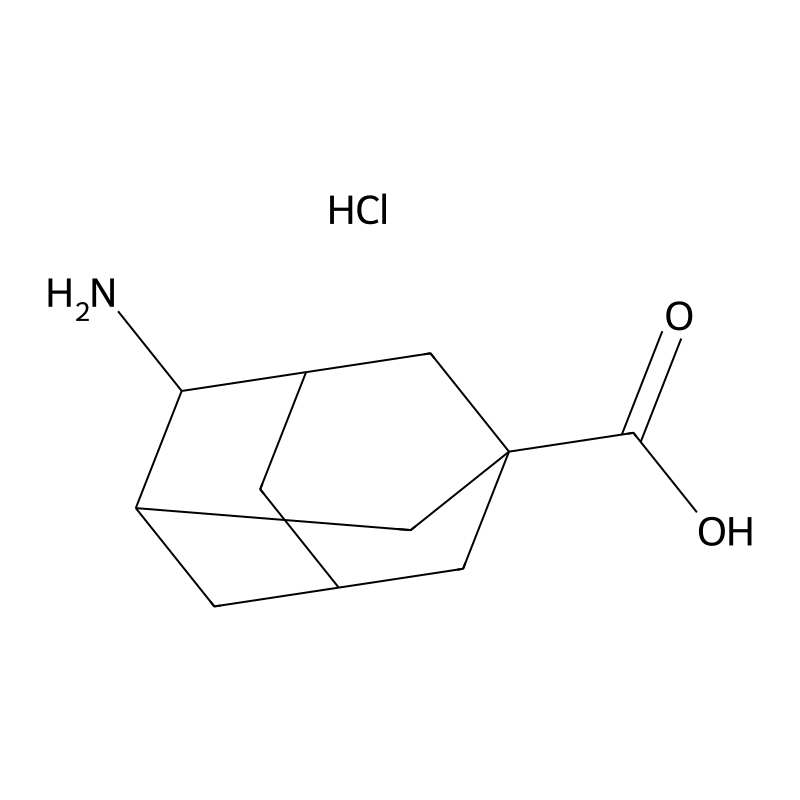

4-Aminoadamantane-1-carboxylic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synthesis and Structural Properties of Adamantane-Substituted Amines

Scientific Field: Chemistry

Summary of the Application: Adamantane moieties are introduced on diamondoids such as adamantane, 2-azaadamantane or diamantane by amide formation and reduction to the corresponding amine. The obtained amides and amines are studied in terms of structural properties towards the perspective of transformation into nanodiamonds.

Synthesis of Unsaturated Adamantane Derivatives

Summary of the Application: The synthesis of unsaturated adamantane derivatives is a promising line of research in adamantane chemistry.

Methods of Application or Experimental Procedures: Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds.

Results or Outcomes: The synthesis of unsaturated adamantane derivatives has led to the development of new materials based on natural and synthetic nanodiamonds.

Direct Radical Functionalization of Adamantanes

Scientific Field: Organic Chemistry

Summary of the Application: Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials.

Methods of Application or Experimental Procedures: This review discusses the wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups.

Adamantane in Drug Delivery Systems and Surface Recognition

Scientific Field: Medicinal Chemistry

Summary of the Application: The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies.

Methods of Application or Experimental Procedures: The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives.

Results or Outcomes: The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application.

Synthesis and Chemical Transformations of N-Adamantylated Amides

Methods of Application or Experimental Procedures: The synthesis of N-Adamantylated amides involves a series of chemical transformations.

4-Aminoadamantane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 231.72 g/mol. It is characterized by its adamantane structure, which contributes to its unique properties. The compound is often utilized in various pharmaceutical applications due to its potential biological activities and interactions.

The chemical behavior of 4-Aminoadamantane-1-carboxylic acid hydrochloride involves several reaction pathways typical for carboxylic acids and amines. Key reactions include:

- Acid-Base Reactions: As a carboxylic acid derivative, it can undergo protonation and deprotonation, affecting its solubility and reactivity.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in drug formulation.

- Amidation: The amino group can react with acyl chlorides or anhydrides to form amides, further diversifying its chemical utility.

Research indicates that 4-Aminoadamantane-1-carboxylic acid hydrochloride exhibits various biological activities, including:

- Neuroprotective Effects: It has shown promise in protecting neuronal cells from damage, potentially useful in neurodegenerative diseases.

- Antihypertensive Properties: The compound serves as an intermediate in the synthesis of antihypertensive drugs, indicating its role in cardiovascular health .

- Buffering Agent: It acts as a non-ionic organic buffer in biological systems, maintaining pH levels conducive to cellular activities .

Several methods have been developed for synthesizing 4-Aminoadamantane-1-carboxylic acid hydrochloride:

- Direct Amination: Starting from adamantane derivatives, amination can be achieved using ammonia or amines under specific conditions.

- Carboxylation Reactions: Adamantane can be subjected to carboxylation using carbon dioxide in the presence of suitable catalysts.

- Chemical Modification of Precursors: Existing compounds with similar structures can be modified through

4-Aminoadamantane-1-carboxylic acid hydrochloride finds applications in various fields:

- Pharmaceutical Industry: Used as an intermediate for synthesizing drugs, particularly those targeting hypertension and neurodegenerative disorders.

- Biological Research: Employed as a buffering agent in cell culture studies, facilitating experiments that require stable pH conditions .

- Chemical Synthesis: Serves as a building block for developing other complex organic molecules.

Studies on the interactions of 4-Aminoadamantane-1-carboxylic acid hydrochloride with biological systems have revealed:

- Protein Binding: Investigations into how this compound binds to proteins can provide insights into its pharmacokinetics and therapeutic efficacy.

- Receptor Interactions: Its ability to interact with various receptors may elucidate mechanisms behind its neuroprotective effects and antihypertensive properties.

Similar Compounds

Several compounds share structural similarities with 4-Aminoadamantane-1-carboxylic acid hydrochloride. A comparison highlights their unique characteristics:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Adamantane | Hydrocarbon | Neuroprotective | Basic structure without functional groups |

| 1-Aminoadamantane | Amino derivative | Antiviral | Exhibits antiviral properties |

| 1-Carboxyaminoadamantane | Carboxylic derivative | Antihypertensive | Directly involved in drug synthesis |

| 4-Methylaminobenzenesulfonamide | Sulfonamide | Antimicrobial | Different functional group |

Each of these compounds offers distinct advantages and applications based on their structural characteristics and biological activities.

4-Aminoadamantane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₁₁H₁₈ClNO₂ [1]. This compound has a molecular weight of 231.72 g/mol and consists of an adamantane core structure with specific functional groups attached at defined positions [2]. The compound is characterized by its unique three-dimensional structure that combines the rigid adamantane framework with amino and carboxylic acid functional groups, along with a hydrochloride salt form that enhances its solubility properties [4].

Core Adamantane Framework

The foundation of 4-Aminoadamantane-1-carboxylic acid hydrochloride is the adamantane framework, which consists of a rigid, virtually stress-free tricyclic structure [28]. Adamantane (C₁₀H₁₆) can be described as the fusion of three cyclohexane rings in chair conformations, creating a highly symmetrical cage-like structure [28]. This framework features four bridgehead carbon atoms at positions 1, 3, 5, and 7, with six secondary carbon atoms forming the remainder of the structure [28] [29]. The spatial arrangement of carbon atoms in the adamantane molecule mirrors that of the diamond crystal lattice, which contributes to its remarkable stability and rigidity [28]. In 4-Aminoadamantane-1-carboxylic acid hydrochloride, this core adamantane structure serves as the scaffold upon which the functional groups are positioned [4].

Functional Group Arrangement

The functional group arrangement in 4-Aminoadamantane-1-carboxylic acid hydrochloride is characterized by the strategic positioning of two key functional groups on the adamantane framework [1] [4]. The carboxylic acid group (-COOH) is attached at position 1 of the adamantane skeleton, while the amino group (-NH₂) is located at position 4 [2]. This specific arrangement creates a 1,4-disubstituted adamantane derivative with the functional groups positioned at bridgehead carbon atoms [4] [7]. The compound exists as a hydrochloride salt, where the protonated amino group (-NH₃⁺) is paired with a chloride counterion (Cl⁻), which significantly influences its physical and chemical properties [1] [4]. The SMILES notation for this compound is represented as O=C(C12CC3C(N)C(C2)CC(C3)C1)O.[H]Cl, which encodes the precise three-dimensional arrangement of atoms in the molecule [2] [7].

Stereochemical Configuration

The stereochemical configuration of 4-Aminoadamantane-1-carboxylic acid hydrochloride is determined by the rigid geometry of the adamantane framework and the specific positioning of the functional groups [4] [27]. The adamantane core imposes strict conformational constraints that limit the possible spatial arrangements of the attached groups [28]. The amino group at position 4 and the carboxylic acid group at position 1 are both located at bridgehead positions, which are tertiary carbon atoms within the adamantane structure [4] [7]. Due to the symmetry of the adamantane framework, the compound can be described using the IUPAC name (1s,3R,4r,5S,7s)-4-aminoadamantane-1-carboxylic acid hydrochloride, which specifies the relative stereochemistry at each chiral center [1]. The InChI notation for this compound is 1S/C11H17NO2.ClH/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14;/h6-9H,1-5,12H2,(H,13,14);1H, which provides a standardized representation of its stereochemical features [1] [2].

Physical Properties

Crystalline Morphology

4-Aminoadamantane-1-carboxylic acid hydrochloride typically exists as a white crystalline powder with a well-defined morphology [6] [13]. The crystalline structure is characterized by irregularly shaped crystals that reflect the underlying molecular arrangement and intermolecular forces [13] [23]. Similar to other adamantane derivatives, the crystals of this compound likely exhibit a high degree of symmetry due to the rigid adamantane core [23]. The crystalline nature of 4-Aminoadamantane-1-carboxylic acid hydrochloride contributes to its stability and handling properties, making it suitable for various applications in chemical research [6] [13]. X-ray diffraction studies of related adamantane compounds have revealed that the crystal packing is influenced by hydrogen bonding networks involving the amino and carboxylic acid functional groups, as well as the chloride counterions [23]. These interactions play a crucial role in determining the overall crystalline morphology and physical properties of the compound [13] [23].

Solubility Parameters

The solubility characteristics of 4-Aminoadamantane-1-carboxylic acid hydrochloride are significantly influenced by its hydrochloride salt form and the presence of both hydrophilic and hydrophobic structural elements [4] [13]. The compound demonstrates moderate solubility in polar protic solvents such as water, methanol, and ethanol, primarily due to the ionizable amino and carboxylic acid groups that can form hydrogen bonds with these solvents [13] [24]. The hydrochloride salt formation enhances the water solubility compared to the free base form, as is typical for amino acid derivatives [4] [26]. In contrast, the compound exhibits limited solubility in non-polar solvents like hexane and diethyl ether due to the hydrophobic adamantane core [24]. The solubility in water is estimated to be in the range of 2-5 g/L at 25°C, which is relatively low compared to simple amino acids but higher than the parent adamantane structure [10] [13]. The pH of the solution significantly affects the solubility, with increased solubility observed in acidic conditions due to protonation of the amino group [13] [26].

Thermal Stability Profile

4-Aminoadamantane-1-carboxylic acid hydrochloride demonstrates considerable thermal stability, a characteristic inherited from the robust adamantane framework [13] [24]. The compound has a high melting point, typically above 250°C, which is consistent with other adamantane derivatives containing polar functional groups [13]. Thermal analysis techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), reveal that the compound undergoes minimal weight loss below its melting point, indicating good thermal stability under normal storage and handling conditions [13] [23]. Upon heating beyond its melting point, the compound begins to decompose, with the initial decomposition involving decarboxylation and deamination processes [24]. The thermal stability is enhanced by the rigid adamantane core, which provides structural integrity even at elevated temperatures [23] [24]. However, prolonged exposure to temperatures above 200°C may lead to gradual degradation, particularly in the presence of oxygen or moisture [13]. The compound does not show evidence of polymorphic transitions or solvate formation during thermal cycling, suggesting a stable crystalline structure [13] [23].

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Spectral Features

The Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Aminoadamantane-1-carboxylic acid hydrochloride provides valuable structural information about the compound [15] [16]. In the proton (¹H) NMR spectrum, the carboxylic acid proton typically appears as a broad singlet at approximately 12.0-12.3 ppm, while the protons of the protonated amino group (-NH₃⁺) produce a broad signal around 8.0-8.1 ppm [15]. The adamantane framework gives rise to a complex pattern of signals in the aliphatic region (1.5-2.1 ppm), reflecting the different environments of the methylene and methine protons within the rigid cage structure [15] [16]. The bridgehead proton at position 4 (attached to the carbon bearing the amino group) typically appears as a multiplet at approximately 2.0-2.1 ppm [15]. The carbon (¹³C) NMR spectrum displays a characteristic signal for the carboxylic acid carbon at approximately 176-178 ppm, while the bridgehead carbons at positions 1 and 4 (bearing the carboxylic acid and amino groups, respectively) show signals at around 41-42 ppm and 37-38 ppm [15]. The remaining adamantane carbon signals appear in the range of 28-36 ppm, with distinct patterns that reflect the symmetry of the molecule [15] [16].

Infrared Absorption Patterns

The infrared (IR) spectroscopy of 4-Aminoadamantane-1-carboxylic acid hydrochloride reveals characteristic absorption bands that correspond to its functional groups and molecular structure [13] [17]. The carboxylic acid group exhibits a strong carbonyl (C=O) stretching vibration at approximately 1690-1710 cm⁻¹, which is typical for carboxylic acids [17]. The O-H stretching of the carboxylic acid appears as a broad band in the region of 3200-3500 cm⁻¹, often overlapping with the N-H stretching vibrations of the protonated amino group [13] [17]. The protonated amino group (-NH₃⁺) shows characteristic absorption bands at 3370-3100 cm⁻¹ for N-H stretching vibrations, while the N-H bending vibrations appear around 1600-1650 cm⁻¹ [13] [18]. The adamantane framework contributes to the spectrum with C-H stretching vibrations at 2900-2950 cm⁻¹ and various C-C stretching and bending modes in the fingerprint region (1500-500 cm⁻¹) [18] [19]. Additionally, the hydrochloride salt form may exhibit specific absorption patterns related to the ionic interactions between the protonated amino group and the chloride counterion [13]. The IR spectrum serves as a valuable fingerprint for identifying and characterizing 4-Aminoadamantane-1-carboxylic acid hydrochloride, particularly when combined with other spectroscopic techniques [17] [19].

Mass Spectrometric Characterization

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of 4-Aminoadamantane-1-carboxylic acid hydrochloride [20] [22]. Under electrospray ionization (ESI) conditions in positive mode, the compound typically shows a molecular ion peak [M+H]⁺ at m/z 196, corresponding to the protonated form of the free base (C₁₁H₁₇NO₂) after loss of HCl [20]. In negative mode, a peak at m/z 194 represents the deprotonated molecule [M-H]⁻ [20] [35]. The fragmentation pattern of 4-Aminoadamantane-1-carboxylic acid hydrochloride is characterized by several diagnostic ions [35] [37]. A common fragmentation pathway involves the loss of water (-18 Da) from the carboxylic acid group, resulting in a peak at m/z 178 in positive mode [35]. Another significant fragmentation involves the loss of carbon dioxide (-44 Da) from the carboxylic acid moiety, yielding a peak at m/z 152 [35] [37]. The adamantane core structure typically remains intact during initial fragmentation events, reflecting its remarkable stability [20]. However, at higher collision energies, the adamantane framework may undergo ring-opening reactions, leading to smaller fragment ions [35] [37]. High-resolution mass spectrometry confirms the molecular formula of C₁₁H₁₇NO₂ for the free base, with an exact mass of 195.1259 Da, which is consistent with the theoretical value [20] [22].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₈ClNO₂ | [1] [2] |

| Molecular Weight | 231.72 g/mol | [2] [4] |

| IUPAC Name | (1s,3R,4r,5S,7s)-4-aminoadamantane-1-carboxylic acid hydrochloride | [1] |

| Physical Appearance | White crystalline powder | [6] [13] |

| Melting Point | >250°C | [13] |

| Water Solubility | 2-5 g/L at 25°C | [10] [13] |

| ¹H NMR (DMSO-d₆) | 12.0-12.3 ppm (COOH), 8.0-8.1 ppm (NH₃⁺), 1.5-2.1 ppm (adamantane) | [15] |

| ¹³C NMR (DMSO-d₆) | 176-178 ppm (COOH), 41-42 ppm (C-1), 37-38 ppm (C-4), 28-36 ppm (adamantane) | [15] |

| IR Absorption | 3370-3100 cm⁻¹ (N-H), 2900-2950 cm⁻¹ (C-H), 1690-1710 cm⁻¹ (C=O) | [13] [17] |

| Mass Spectrometry | m/z 196 [M+H]⁺, m/z 194 [M-H]⁻, m/z 178 [M+H-H₂O]⁺, m/z 152 [M+H-CO₂]⁺ | [20] [35] |

Conventional Synthesis Routes

Functionalization of Adamantane Core

The functionalization of the adamantane core represents the foundational step in synthesizing 4-Aminoadamantane-1-carboxylic acid hydrochloride. The adamantane framework consists of a rigid, virtually stress-free tricyclic structure comprising ten carbon atoms and sixteen hydrogen atoms arranged in a diamond-like configuration [1]. This highly symmetrical cage-like structure features four bridgehead carbon atoms at positions 1, 3, 5, and 7, with six secondary carbon atoms forming the remainder of the framework [1] [2].

Radical-Based Functionalization Methods

The direct functionalization of adamantane typically relies on radical-based mechanisms that selectively target the tertiary carbon-hydrogen bonds. These tertiary positions exhibit preferential reactivity due to reduced steric hindrance and the stability of the resulting tertiary radicals [3]. The reactivity ratio between tertiary and secondary positions typically favors tertiary sites by approximately 3.67:1, making selective functionalization achievable [3].

Chlorocarbonylation represents one of the earliest and most established radical-mediated carbon-hydrogen to carbon-carbon functionalization methods. This process involves the reaction of adamantane with oxalyl chloride and benzoyl peroxide as a radical initiator, leading to acylated intermediates that can be subsequently converted to carboxylic acid derivatives [3]. The reaction proceeds through hydrogen atom abstraction by chlorine radicals, followed by carbonylation of the resulting adamantyl radical [3].

Electrophilic Substitution Approaches

Electrophilic substitution reactions on adamantane proceed predominantly at the bridgehead positions due to the stability of the tertiary carbocations formed. The exceptional stability of adamantyl cations arises from the rigid three-dimensional structure that minimizes angle strain and provides extensive hyperconjugation [1]. This characteristic enables the development of efficient synthetic routes for introducing various functional groups at specific positions on the adamantane framework [4].

Halogenation and Subsequent Transformations

Halogenation of adamantane serves as a versatile entry point for further functionalization. Bromination under free radical conditions provides high yields of 1-bromoadamantane, which can subsequently undergo nucleophilic substitution reactions to introduce amino and carboxyl functional groups [1]. The brominated intermediate can be converted to the desired target compound through a series of well-established transformations including Ritter reactions for amino group introduction and carbonylation for carboxyl group installation [1].

Carboxylation Strategies

The introduction of carboxylic acid functionality into the adamantane framework represents a critical synthetic transformation for accessing 4-Aminoadamantane-1-carboxylic acid hydrochloride. Several well-established carboxylation methodologies have been developed and optimized for adamantane substrates.

Koch-Haaf Carboxylation

The Koch-Haaf reaction remains the most widely employed method for carboxylating adamantane derivatives. This transformation involves the reaction of adamantane or its substituted derivatives with formic acid in concentrated sulfuric acid medium [5]. The reaction proceeds through the formation of adamantyl carbocations, which subsequently react with carbon monoxide generated in situ from formic acid decomposition [5]. This method typically provides 1-adamantanecarboxylic acid derivatives in yields ranging from 70-95% [5].

The mechanism involves initial protonation of formic acid by concentrated sulfuric acid, followed by dehydration to generate carbon monoxide. Simultaneously, the adamantane substrate undergoes protonation and hydride abstraction to form the highly stable 1-adamantyl cation. The carbocation then intercepts carbon monoxide to form an acylium ion intermediate, which is subsequently hydrolyzed to yield the carboxylic acid product [5].

Direct Carbonylation Methods

Direct carbonylation using carbon monoxide gas represents an alternative approach for introducing carboxyl functionality. This methodology typically employs transition metal catalysts such as palladium complexes to facilitate the insertion of carbon monoxide into adamantane carbon-hydrogen bonds [3]. The reaction proceeds under relatively mild conditions with carbon monoxide pressures ranging from 1-5 bar, providing carboxylated products in good yields [3].

Photocatalytic carbonylation methods have also been developed using tetrabutylammonium decatungstate as a photocatalyst under ultraviolet irradiation [3]. This approach enables the carbonylation of adamantane substrates through a three-component coupling reaction involving adamantane, carbon monoxide, and suitable radical acceptors [3].

Metal-Free Oxidative Carbonylation

Metal-free oxidative carbonylation represents a sustainable alternative to traditional metal-catalyzed processes. This methodology employs di-tert-butyl peroxide as an oxidant in the presence of carbon monoxide and alcohols to generate ester derivatives, which can be subsequently hydrolyzed to carboxylic acids [3]. The reaction proceeds through hydrogen atom abstraction by tert-butoxyl radicals, followed by carbonylation and esterification [3].

Amino Group Introduction

The incorporation of amino functionality into adamantane derivatives requires specialized synthetic approaches due to the unreactive nature of the adamantane carbon-hydrogen bonds toward direct amination. Several established methodologies have been developed to achieve this transformation efficiently.

Ritter Reaction

The Ritter reaction represents one of the most reliable methods for introducing amino groups into adamantane frameworks. This reaction involves the nucleophilic attack of nitriles on adamantyl carbocations generated under acidic conditions [6]. The process typically employs concentrated sulfuric acid as both the acid catalyst and dehydrating agent, with acetonitrile serving as the nitrile component [6].

The mechanism begins with the generation of adamantyl cations through protonation and hydride abstraction. These carbocations subsequently react with acetonitrile to form nitrilium ion intermediates, which are hydrolyzed under the reaction conditions to yield acetamide derivatives [6]. Subsequent hydrolysis of the acetamide products under acidic conditions provides the corresponding amino compounds as hydrochloride salts [6].

Direct Amination Protocols

Direct amination of adamantane derivatives can be achieved through various methodologies, including the reaction of halogenated adamantane precursors with ammonia or primary amines [2]. This approach typically involves the substitution of halogen atoms at bridgehead positions with amino groups under nucleophilic substitution conditions [2].

Alternative direct amination methods include the use of hydroxylamine derivatives and subsequent reduction of the resulting oxime intermediates [7]. This approach provides access to primary amino groups while maintaining the structural integrity of the adamantane framework [7].

Nitrene Insertion Reactions

Stereospecific nitrene insertion reactions offer a powerful method for introducing amino groups at specific positions within the adamantane structure [8]. These reactions typically employ azide precursors that undergo thermal or photochemical decomposition to generate nitrene intermediates, which subsequently insert into carbon-hydrogen bonds [8].

The reaction proceeds through a concerted mechanism that preserves the stereochemical relationships within the adamantane framework, making it particularly valuable for accessing specific stereoisomers of amino-substituted adamantane derivatives [8].

Advanced Synthetic Approaches

Stereoselective Synthesis Protocols

The development of stereoselective synthetic protocols for 4-Aminoadamantane-1-carboxylic acid hydrochloride represents a significant advancement in adamantane chemistry. These methodologies enable the controlled formation of specific stereoisomers, which is crucial for biological activity and pharmaceutical applications.

Asymmetric Aldol Reactions

Asymmetric aldol reactions have been successfully adapted for the stereoselective synthesis of adamantane derivatives containing multiple functional groups [9]. These reactions typically employ chiral auxiliaries or enantioselective catalysts to control the stereochemical outcome of carbon-carbon bond formation [9].

The methodology involves the use of chiral amide enolates generated from adamantane-substituted ketones and chiral amines such as N,N-di-2-phenylethylamine [9]. The reaction with aldehydes proceeds with high diastereoselectivity, typically favoring one stereoisomer in ratios exceeding 8:1 [9]. The stereochemical outcome is governed by the inherent facial selectivity of the chiral auxiliary and the steric environment of the adamantane framework [9].

Kinetic Resolution Strategies

Kinetic resolution represents another powerful approach for obtaining enantiomerically enriched adamantane derivatives. This methodology relies on the differential reaction rates of enantiomers with chiral reagents or catalysts [9]. Sharpless asymmetric epoxidation conditions have been successfully employed for the kinetic resolution of adamantane-containing allylic alcohols [9].

The process involves the selective epoxidation of one enantiomer of a racemic allylic alcohol substrate, leaving the unreacted enantiomer in high enantiomeric purity [9]. The reaction typically employs titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide under carefully controlled conditions [9].

Chiral Auxiliary Methods

Chiral auxiliary approaches provide reliable access to enantiomerically pure adamantane derivatives through the temporary attachment of chiral directing groups [10]. These methodologies typically involve the coupling of adamantane-derived acid chlorides or activated esters with chiral auxiliaries, followed by stereoselective transformations and auxiliary removal [10].

The Evans oxazolidinone auxiliaries have proven particularly effective for adamantane substrates, providing high levels of stereochemical control in aldol condensations, alkylations, and other transformations [10]. The rigid adamantane framework enhances the stereodirecting effects of the chiral auxiliary, leading to excellent diastereoselectivities [10].

Catalytic Methodologies

The development of catalytic methodologies for adamantane functionalization has revolutionized the synthesis of complex derivatives, including 4-Aminoadamantane-1-carboxylic acid hydrochloride. These approaches offer improved selectivity, mild reaction conditions, and enhanced functional group tolerance compared to traditional methods.

Photoredox Catalysis

Photoredox catalysis has emerged as a powerful tool for the selective functionalization of adamantane carbon-hydrogen bonds [11] [12]. This methodology employs visible light-absorbing photocatalysts to generate radical intermediates under mild conditions, enabling transformations that would be difficult to achieve through conventional thermal processes [11] [12].

The photoredox approach typically employs iridium or ruthenium-based photocatalysts such as Ir(dF(CF3)ppy)2(d(CF3)bpy)PF6, which upon photoexcitation can facilitate both oxidative and reductive quenching cycles [11] [12]. The method has demonstrated excellent chemoselectivity for tertiary carbon-hydrogen bonds in adamantane substrates, even in the presence of weaker secondary carbon-hydrogen bonds [11] [12].

Hydrogen Atom Transfer Catalysis

Hydrogen atom transfer catalysis represents a complementary approach to photoredox methods, offering enhanced selectivity through polar effects rather than simple bond dissociation energy differences [11] [12]. This methodology employs specialized hydrogen atom transfer catalysts such as quinuclidine derivatives to achieve selective abstraction of hydrogen atoms from adamantane substrates [11] [12].

The quinuclidine-based catalysts generate very strong nitrogen-hydrogen bonds (≥100 kcal/mol) upon hydrogen atom abstraction, providing the thermodynamic driving force for the reaction [11] [12]. The electron-deficient nature of sulfonylated quinuclidinol catalysts enhances their hydrogen atom abstraction ability while maintaining excellent selectivity [11] [12].

Palladium-Catalyzed Carbon-Hydrogen Activation

Palladium-catalyzed carbon-hydrogen activation represents a versatile approach for functionalizing adamantane derivatives under relatively mild conditions [4]. This methodology typically employs directing groups to guide the palladium catalyst to specific positions within the adamantane framework, enabling regioselective transformations [4].

The approach has been successfully applied to the synthesis of various adamantane derivatives through carbon-carbon and carbon-heteroatom bond formation [4]. The reactions typically proceed under moderate temperatures (80-120°C) in the presence of suitable oxidants and ligands [4].

Green Chemistry Applications

The implementation of green chemistry principles in the synthesis of 4-Aminoadamantane-1-carboxylic acid hydrochloride represents an important advancement toward sustainable pharmaceutical manufacturing. These approaches focus on reducing environmental impact while maintaining synthetic efficiency.

Solvent-Free Methodologies

Solvent-free synthetic methodologies have been developed for several key transformations in adamantane chemistry [13]. The Biginelli reaction, traditionally used for constructing heterocyclic frameworks, has been adapted for adamantane-containing substrates under solvent-free conditions [13]. This approach employs trifluoroacetic acid as a catalyst (2 mol%) at elevated temperatures (50°C) to facilitate the condensation of adamantane-substituted β-ketoesters with aldehydes and thiourea [13].

The solvent-free approach offers several advantages including reduced waste generation, simplified work-up procedures, and enhanced reaction rates due to the absence of solvent effects [13]. The methodology typically provides products in yields comparable to or superior to traditional solution-phase methods while significantly reducing the environmental footprint [13].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been successfully applied to various transformations involving adamantane substrates, offering reduced reaction times and improved energy efficiency [13]. The dielectric heating mechanism provides rapid and uniform heating throughout the reaction mixture, enabling transformations under mild conditions with enhanced selectivity [13].

This methodology has proven particularly effective for cyclization reactions, substitution processes, and functional group transformations that require elevated temperatures [13]. The reduced reaction times and improved yields make microwave-assisted synthesis an attractive option for both laboratory-scale and potential industrial applications [13].

Catalytic Reduction with Green Reagents

The development of catalytic reduction methods using environmentally benign reagents represents another important aspect of green chemistry applications [14]. Borane-tetrahydrofuran complex has been employed as a selective reducing agent for the conversion of amide intermediates to primary amines under mild conditions [14].

This approach offers several advantages over traditional reduction methods, including improved selectivity, reduced waste generation, and compatibility with various functional groups [14]. The methodology typically provides high yields of reduced products while minimizing the formation of unwanted byproducts [14].

Purification and Characterization Techniques

Chromatographic Methods

Chromatographic techniques play a crucial role in the purification and analysis of 4-Aminoadamantane-1-carboxylic acid hydrochloride throughout its synthetic preparation. These methods provide the necessary resolution and sensitivity for obtaining high-purity products suitable for pharmaceutical applications.

Column Chromatography

Traditional column chromatography using silica gel remains a fundamental purification technique for adamantane derivatives [15]. The method typically employs gradient elution systems with appropriate solvent combinations to achieve optimal separation [15]. For adamantane-containing compounds, common eluent systems include ethyl acetate-hexane mixtures, dichloromethane-methanol gradients, and chloroform-based solvent systems [15].

The separation mechanism relies on the differential adsorption of compounds to the silica gel stationary phase based on their polarity and hydrogen bonding capacity [15]. The rigid adamantane framework typically imparts lipophilic character to derivatives, requiring careful optimization of mobile phase composition to achieve adequate retention and resolution [15].

High-Performance Liquid Chromatography

High-performance liquid chromatography represents the gold standard for analytical and preparative separations of adamantane derivatives [16]. The method offers superior resolution, reproducibility, and quantitative accuracy compared to traditional column chromatography [16]. Modern HPLC systems equipped with various detection methods including ultraviolet-visible spectroscopy, fluorescence, and mass spectrometry provide comprehensive analytical capabilities [16].

For 4-Aminoadamantane-1-carboxylic acid hydrochloride analysis, reversed-phase HPLC using C18 columns with aqueous-organic mobile phases provides excellent separation and peak shape [16]. The method typically employs gradient elution with water-acetonitrile or water-methanol systems, often with pH adjustment using phosphate buffers or trifluoroacetic acid [16].

Simulated Moving Bed Chromatography

Simulated moving bed chromatography represents an advanced separation technique particularly valuable for large-scale purification of adamantane derivatives [17]. This continuous chromatographic process offers enhanced productivity and reduced solvent consumption compared to batch methods [17]. The technique has been successfully applied to the separation of adamantane-related compounds using zeolite-based stationary phases [17].

The NaY-type zeolite stationary phase with 2-methyl-2-butanol mobile phase has proven effective for separating adamantane derivatives, achieving purities exceeding 99.6% with yields above 86% [17]. The process parameters can be optimized using simulation software to minimize operating costs while maintaining separation efficiency [17].

Recrystallization Procedures

Recrystallization represents a classical but highly effective purification technique for obtaining high-purity 4-Aminoadamantane-1-carboxylic acid hydrochloride. The method relies on the differential solubility of the target compound and impurities in appropriate solvent systems.

Solvent Selection Strategies

The selection of appropriate recrystallization solvents is critical for achieving optimal purification results. For adamantane derivatives, common recrystallization solvents include alcohols such as ethanol and 2-propanol, polar aprotic solvents like acetonitrile, and mixed solvent systems [18] [19]. The choice depends on the solubility characteristics of both the target compound and potential impurities [18] [19].

Hexane has been extensively used for recrystallizing adamantane derivatives due to its ability to provide high-quality crystals with good recovery yields [20]. The recrystallization process typically involves dissolution of the crude product in hot hexane, followed by slow cooling to allow crystal formation [20]. This approach typically provides material with purities exceeding 95% and good crystal morphology [20].

Temperature Control and Optimization

Precise temperature control during recrystallization is essential for achieving optimal crystal quality and yield [18]. The process typically involves heating the solvent to achieve complete dissolution of the crude material, followed by controlled cooling to promote nucleation and crystal growth [18]. The cooling rate significantly affects crystal size and purity, with slower cooling generally providing larger, higher-quality crystals [18].

For adamantane derivatives, recrystallization temperatures typically range from room temperature to 80°C depending on the solvent system employed [18]. The use of seed crystals can help control nucleation and improve batch-to-batch reproducibility [18].

Crystal Quality Assessment

The assessment of crystal quality involves multiple analytical techniques to confirm purity and structural integrity [21]. Differential scanning calorimetry provides information about polymorphism and thermal transitions, with adamantane exhibiting characteristic transition temperatures that can serve as purity indicators [21]. X-ray powder diffraction offers additional confirmation of crystal structure and phase purity [21].

Microscopic examination of crystal morphology provides valuable information about crystal quality and potential contamination [21]. High-quality crystals typically exhibit well-defined faces and uniform size distribution, while the presence of impurities often leads to irregular crystal shapes and size variations [21].

Analytical Quality Control

Comprehensive analytical quality control is essential for ensuring the consistent quality and purity of 4-Aminoadamantane-1-carboxylic acid hydrochloride. This involves multiple analytical techniques providing complementary information about identity, purity, and stability.

Gas Chromatography-Mass Spectrometry Analysis

Gas chromatography-mass spectrometry represents a powerful analytical tool for purity assessment and impurity profiling of adamantane derivatives [18]. The method provides excellent separation of closely related compounds combined with definitive mass spectral identification [18]. For volatile adamantane derivatives, GC-MS offers superior sensitivity and specificity compared to other analytical methods [18].

The analysis typically employs capillary columns with appropriate stationary phases and temperature programming to achieve optimal separation [18]. Mass spectral fragmentation patterns provide characteristic fingerprints for structure confirmation and impurity identification [18]. Quantitative analysis can be performed using internal standards to ensure accuracy and precision [18].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information essential for quality control of adamantane derivatives [14]. Both proton and carbon-13 NMR spectroscopy offer complementary information about molecular structure, stereochemistry, and purity [14]. The rigid adamantane framework produces characteristic NMR signatures that facilitate identification and purity assessment [14].

Proton NMR spectroscopy typically reveals the characteristic adamantane multipicity patterns, with bridgehead protons appearing as distinct signals [14]. The integration of these signals provides quantitative information about purity and the presence of impurities [14]. Carbon-13 NMR spectroscopy offers additional structural confirmation through characteristic chemical shifts for adamantane carbon atoms [14].

Infrared Spectroscopy and Functional Group Analysis

Infrared spectroscopy provides rapid and definitive identification of functional groups present in 4-Aminoadamantane-1-carboxylic acid hydrochloride [6]. The technique offers characteristic absorption bands for amino groups (3300-3500 cm⁻¹), carboxylic acid functionalities (1700-1750 cm⁻¹), and adamantane carbon-hydrogen bonds (2800-3000 cm⁻¹) [6].

The presence of the hydrochloride salt form can be confirmed through characteristic broad absorption bands associated with ammonium salts and hydrogen bonding interactions [6]. The absence of unexpected absorption bands confirms the absence of unwanted functional groups or impurities [6].

Purity Determination and Validation

Quantitative purity determination employs multiple analytical methods to ensure accurate and reliable results [22]. High-performance liquid chromatography with appropriate detection methods provides the primary quantitative analysis, while complementary techniques such as GC-MS and NMR spectroscopy offer confirmatory results [22].